molecular formula C11H8ClN3OS B4959680 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide

5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide

Cat. No. B4959680
M. Wt: 265.72 g/mol
InChI Key: DGYBUEOKDOQJOJ-AUWJEWJLSA-N
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Description

5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as 5-Cl-3-PMTH, is a chemical compound with potential pharmacological properties. It belongs to the class of hydrazide derivatives and has been studied for its potential use as an anti-tumor and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation, respectively. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments is its potential as a selective anti-tumor and anti-inflammatory agent. Its ability to target specific enzymes and signaling pathways makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is its use in combination with other anti-cancer and anti-inflammatory agents. Another direction is exploring its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease, which have been linked to inflammation. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in drug development.

Synthesis Methods

The synthesis of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 3-pyridinecarboxaldehyde in the presence of a chlorinating agent. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential use in cancer treatment. Research has shown that it has anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-chloro-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS/c12-10-4-3-9(17-10)11(16)15-14-7-8-2-1-5-13-6-8/h1-7H,(H,15,16)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYBUEOKDOQJOJ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N\NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-N'-[(Z)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide

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